molecular formula C11H17N5 B11737987 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11737987
M. Wt: 219.29 g/mol
InChI Key: IEMJHBMTMIETBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bispyrazolylmethylamine derivative featuring two methyl-substituted pyrazole rings connected via a methylene (-CH2-) linker at the 4-position. The molecular formula is C12H18N6, with a molecular weight of 246.32 g/mol. The compound’s structure is characterized by:

  • A 1,3-dimethylpyrazole moiety linked to a 1,5-dimethylpyrazole via an amine-bridged methyl group.
  • Methyl groups at the 1- and 3-positions of one pyrazole and 1- and 5-positions of the other, contributing to steric and electronic modulation.

For instance, and describe the use of chloropyrimidines reacting with pyrazolylamines under palladium catalysis, suggesting similar methodologies could apply .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-10(7-15(3)14-8)5-12-11-6-13-16(4)9(11)2/h6-7,12H,5H2,1-4H3

InChI Key

IEMJHBMTMIETBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with suitable aldehydes or ketones under controlled conditions. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the structure and purity of the compound.

Biological Applications

Antidiabetic Activity : Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which plays a crucial role in managing blood sugar levels. The inhibition of this enzyme can help in controlling postprandial hyperglycemia, making it a candidate for antidiabetic drug development .

Antioxidant Properties : The compound has also shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. This property can be beneficial in developing treatments for various diseases associated with oxidative damage .

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .

Material Science Applications

Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique electronic properties of pyrazole compounds can improve the performance of materials used in electronics and coatings .

Catalysis : this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can facilitate various catalytic reactions, including oxidation and reduction processes .

Case Studies

Study Findings Application
Study 1Demonstrated α-glucosidase inhibition with IC50 values indicating strong activity.Antidiabetic drug development.
Study 2Exhibited significant antimicrobial activity against E. coli and S. aureus strains.New antibiotic formulations.
Study 3Improved mechanical properties in polymer composites when incorporated at specific ratios.Advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Application Reference IDs
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(2,3-difluorobenzyl)amine Pyrazolylmethylamine with difluorobenzyl substituent C12H14ClF2N3 273.71 N/A Potential kinase inhibitor
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine core with pyrazole substituents; CDK2 inhibitor C11H11ClN7 276.08 269.1 CDK2 inhibition (IC50 < 10 nM)
N-(Cyclopropyl)-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole linked to pyridine and cyclopropylamine C12H14N4 214.27 104.0–107.0 Kinase inhibitor candidate
N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine sec-butyl-substituted pyrazole linked to 1,5-dimethylpyrazole C14H23N5 261.37 N/A Not specified
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine Pyrazolylmethylamine with methoxybenzyl group C14H18N4O 258.32 N/A Intermediate in drug design

Key Comparative Insights

Bioactivity and Target Specificity

  • The target compound lacks the pyrimidine or pyridine cores seen in and , which are critical for CDK2 or kinase inhibition. This suggests reduced target affinity compared to pyrimidine-containing analogues (e.g., compound 15 in , IC50 < 10 nM) .
  • The difluorobenzyl-substituted analogue () may exhibit enhanced lipophilicity and blood-brain barrier penetration due to fluorine substituents, unlike the target molecule’s purely alkyl-substituted pyrazoles .

Physicochemical Properties

  • Melting Points : Pyrimidine-linked compounds (e.g., ’s compound 15 ) show higher melting points (~269°C) due to rigid aromatic cores, whereas the target molecule’s flexible methylene linker likely reduces crystallinity, resulting in a lower predicted melting point (analogous to ’s 104–107°C) .
  • Solubility : The absence of polar groups (e.g., -COOH in ’s carboxamide derivative) in the target compound suggests lower aqueous solubility, which may limit bioavailability .

Synthetic Complexity

  • The target molecule’s synthesis is likely simpler than ’s pyrimidine derivatives, which require multi-step coupling and purification .
  • Substitutions on the benzyl group (e.g., methoxy in or difluoro in ) introduce additional synthetic challenges, such as protecting group strategies .

Linker Flexibility: The methylene bridge in the target compound allows conformational flexibility, unlike rigid triazole or pyrimidine linkers in and , which restrict binding modes .

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, a compound with the molecular formula C9H13N5C_9H_{13}N_5 and a molecular weight of 191.23 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-2310.5mTORC1 inhibition
Pancreatic CancerMIA PaCa-20.3Autophagy modulation
Colorectal CancerHCT1160.6Induction of apoptosis

The compound has shown submicromolar antiproliferative activity against MIA PaCa-2 cells, suggesting it may serve as a lead compound for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression:

  • mTORC1 Pathway Inhibition: The compound disrupts mTORC1 reactivation under nutrient-rich conditions, leading to reduced cell proliferation and increased autophagy.
  • Autophagic Flux Disruption: By interfering with autophagic flux, the compound promotes the accumulation of autophagic markers such as LC3-II, which is associated with cellular stress responses in cancer cells .

Study 1: Structure–Activity Relationship (SAR)

A study evaluated various pyrazole derivatives to establish a SAR for anticancer activity. It was found that modifications to the pyrazole ring significantly affected biological activity, with certain substituents enhancing potency against specific cancer cell lines .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amines exhibited significant tumor growth inhibition in mouse models of breast and pancreatic cancer. The compounds were well-tolerated with minimal side effects observed during treatment .

Q & A

Q. Q1. What are the recommended synthetic routes for N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives under acidic or basic conditions. Key steps include:

  • Microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 15–30 minutes at 80–100°C) .
  • Use of copper catalysts (e.g., CuBr) for regioselective pyrazole ring formation, as demonstrated in analogous pyrazole derivatives .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Optimal conditions depend on substituent stability; for example, methyl groups tolerate higher temperatures (~120°C), while fluorine substituents require milder conditions .

Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign methyl groups (δ 2.1–2.5 ppm for pyrazole-CH₃) and amine protons (δ 5.2–5.8 ppm, broad) .
  • X-ray crystallography: SHELX programs (SHELXL for refinement) are recommended for resolving structural ambiguities, particularly for assessing torsional angles between pyrazole rings .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.3) and isotopic patterns for halogenated analogs .

Advanced Mechanistic and Biological Studies

Q. Q3. How can researchers investigate the reaction mechanisms involving this compound’s pyrazole rings?

Answer:

  • Kinetic studies: Monitor substituent effects using Hammett plots; electron-withdrawing groups (e.g., -F) accelerate nucleophilic substitution at the methylene bridge .
  • DFT calculations: Model transition states for ring-opening/cyclization steps (software: Gaussian or ORCA). For example, methyl groups lower activation energy by 5–8 kcal/mol compared to ethyl analogs .
  • Isotopic labeling: Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into pyrazole rings .

Q. Q4. What strategies are effective for resolving contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number. For anti-inflammatory assays, validate TNF-α inhibition across multiple models (e.g., RAW 264.7 macrophages vs. human PBMCs) .
  • Metabolic stability testing: Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated oxidation of methyl groups) .
  • Structural analogs: Compare activity of derivatives (Table 1) to identify critical substituents.

Q. Table 1: Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Substituent (R₁/R₂)Biological Activity (IC₅₀, μM)Key Interaction
1,3-diMe (target)12.3 (TNF-α inhibition)Hydrophobic pocket binding
1-Et,3-Me8.9Enhanced lipophilicity
5-F,3-Me23.7Steric hindrance

Methodological Challenges in Crystallography

Q. Q5. What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

  • Polymorphism: Multiple crystalline forms may occur due to flexible methylene bridges. Screen solvents (e.g., ethanol/water mixtures) at 4°C to isolate the most stable polymorph .
  • Twinned crystals: Use SHELXD for structure solution and PLATON to validate twin laws. High-resolution data (≤0.8 Å) improves refinement .
  • Disorder: Partially occupied methyl groups can be modeled using restraints (ISOR/DFIX in SHELXL) .

Advanced Analytical Techniques

Q. Q6. How can researchers differentiate between isomeric byproducts during synthesis?

Answer:

  • LC-MS/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers. Monitor fragments at m/z 150 (pyrazole ring cleavage) and 98 (methylene-amine) .
  • 2D NMR (HSQC/HMBC): Correlate methyl protons (δ 2.3 ppm) to quaternary carbons (δ 145–150 ppm) to confirm substitution patterns .

Computational and Experimental Integration

Q. Q7. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction: SwissADME for logP (calculated 2.1) and BBB permeability. Adjust substituents (e.g., -F for increased solubility) based on QSAR models .
  • Docking studies (AutoDock Vina): Simulate binding to TNF-α (PDB: 2AZ5). The methylene bridge shows hydrogen bonding with Arg120, while methyl groups fit into hydrophobic subpockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.